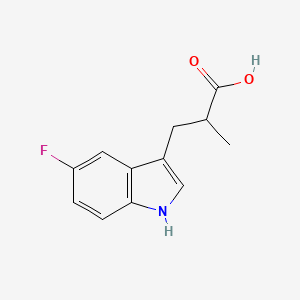3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid
CAS No.: 843652-71-1
Cat. No.: VC8139431
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 843652-71-1 |
|---|---|
| Molecular Formula | C12H12FNO2 |
| Molecular Weight | 221.23 g/mol |
| IUPAC Name | 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16) |
| Standard InChI Key | BLEQJARIPMGEMW-UHFFFAOYSA-N |
| SMILES | CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |
| Canonical SMILES | CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid (C₁₂H₁₂FNO₂) consists of an indole core substituted with a fluorine atom at the 5-position and a 2-methylpropanoic acid group at the 3-position. The indole moiety comprises a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorine atom at C5 enhances electronegativity, influencing electronic distribution and intermolecular interactions. The propanoic acid side chain introduces a carboxylic acid functional group, enabling hydrogen bonding and salt formation, while the methyl group at C2 creates a stereogenic center.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂FNO₂ | |
| Molecular Weight | 221.23 g/mol | |
| IUPAC Name | (2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid (S-enantiomer) | |
| (2R)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid (R-enantiomer) | ||
| Canonical SMILES | CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| XLogP3-AA | 2.5 (estimated) |
The (S)-enantiomer (VCID: VC13493764) and (R)-enantiomer (VCID: VC8392655) are distinct in their spatial arrangements, with the former prioritized in synthetic studies due to its prevalence in bioactive molecules. X-ray crystallography of related compounds confirms that the indole ring adopts a nearly planar conformation, while the propanoic acid chain exhibits rotational flexibility .
Stereochemical Considerations
Enantiomeric purity significantly impacts biological activity. The synthesis of both (R)- and (S)-enantiomers involves chiral auxiliaries or chromatographic separation of diastereomers . For example, N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with chiral reagents like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide yields diastereomers resolvable via semi-preparative HPLC . Hydrogenolysis then removes chiral auxiliaries, yielding enantiomerically pure amines .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized via multistep protocols common to indole derivatives. A representative pathway involves:
-
Indole Nucleus Formation: Fischer indole synthesis using 4-fluorophenylhydrazine and a ketone precursor.
-
Side Chain Introduction: Alkylation at C3 with methylpropanoic acid derivatives under basic conditions.
-
Enantiomeric Resolution: Chiral chromatography or diastereomeric salt formation to isolate (S)- and (R)-forms.
Source details analogous syntheses for 3-(piperidin-3-yl)-1H-indoles, where racemic amines undergo N-alkylation with chiral reagents (e.g., (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester) to produce diastereomers. Subsequent hydrogenolysis cleaves the chiral auxiliary, yielding enantiopure products .
Table 2: Synthesis Efficiency of Related Compounds
| Reaction Step | Yield (%) | Diastereomer Ratio (dr) | Source |
|---|---|---|---|
| N-Alkylation of 1a with (R)-I | 74 | 47.6:52.4 | |
| N-Alkylation of 1a with (S)-II | 85 | 46.6:53.4 | |
| Hydrogenolysis of (3R,2R)-4a | 89 | N/A |
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and enantiopurity. The indole NH proton resonates at δ 10.5–11.0 ppm, while the carboxylic acid proton appears at δ 12.0–12.5 ppm.
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements validate molecular formula .
-
X-ray Crystallography: Determines absolute configuration, as demonstrated for (R)-10a and (S)-11a in related compounds .
Related Compounds and Structural Analogues
Functional Group Modifications
-
3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-ol: Replacing the carboxylic acid with a hydroxyl group (C₁₂H₁₄FNO) reduces hydrophilicity (LogP increase ~0.5) .
-
5-Methoxy Derivatives: Methoxy substitution at C5 enhances metabolic stability but decreases blood-brain barrier penetration .
Piperidine-Containing Analogues
Compounds like (R)-10b (5-fluoro-3-(piperidin-3-yl)-1H-indole) exhibit improved pharmacokinetic profiles due to the basic piperidine nitrogen, which facilitates salt formation and aqueous solubility .
Applications in Drug Discovery
Lead Optimization
The carboxylic acid group serves as a handle for prodrug design (e.g., esterification to enhance bioavailability). Methyl substitution at C2 mitigates racemization, a common issue in chiral carboxylic acids.
Targeted Therapeutics
-
Neuropsychiatric Disorders: Analogues targeting 5-HT receptors are explored as antidepressants .
-
Oncology: Indole-3-propanoic acids inhibit histone deacetylases (HDACs) in glioblastoma models.
Future Research Directions
-
Enantioselective Synthesis: Developing catalytic asymmetric methods to improve yield and purity.
-
In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in animal models.
-
Proteomic Profiling: Identifying off-target interactions via affinity-based protein profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume